

Spectroscopic Analysis of 1- Propylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: **1-Propylcyclohexanol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Propylcyclohexanol** (CAS No: 5445-24-9, Molecular Formula: C9H18O, Molecular Weight: 142.24 g/mol).[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **1-Propylcyclohexanol** in research and development settings.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **1-Propylcyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ^{13}C NMR data and a predicted ^1H NMR spectrum for **1-Propylcyclohexanol**.

^{13}C NMR Data

The ^{13}C NMR spectrum of **1-Propylcyclohexanol** was obtained on a Bruker WH-90 instrument.[1]

Chemical Shift (δ) ppm	Assignment
Data not explicitly provided in search results	Assignments would correspond to the 7 unique carbon atoms in the molecule.

Note: Specific chemical shift values and their assignments were not available in the provided search results. The table structure is provided as a template.

^1H NMR Data (Predicted)

Detailed experimental ^1H NMR data with explicit peak assignments for **1-Propylcyclohexanol** is not readily available in public databases. The following is a predicted spectrum based on the known structure and typical chemical shift ranges for similar functional groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	s	1H	-OH
~1.6 - 1.4	m	10H	Cyclohexyl protons
~1.4 - 1.2	m	4H	-CH ₂ - (propyl chain)
~0.9	t	3H	-CH ₃ (propyl chain)

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary. The broadness of the cyclohexyl and propyl chain multiplets is due to complex spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The FTIR spectrum of **1-Propylcyclohexanol** was recorded on a Bruker IFS 85 instrument using a robot-film technique.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2930	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (CH ₂)
~1150	Medium	C-O stretch

Note: Specific peak values were not detailed in the search results. The provided values are characteristic absorptions for alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-Propylcyclohexanol** is available from the MassBank of North America and the NIST Mass Spectrometry Data Center. [\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
142	Low	[M] ⁺ (Molecular Ion)
124	Moderate	[M - H ₂ O] ⁺
99	High	[M - C ₃ H ₇] ⁺ (Loss of propyl group)
81	Moderate	[C ₆ H ₉] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The fragmentation pattern is consistent with a tertiary alcohol, showing a weak molecular ion peak and significant fragmentation through dehydration and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 20-50 mg of **1-Propylcyclohexanol** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Data Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3

- Temperature: 298 K
- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Data Processing: Apply a 1.0 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a single drop of neat **1-Propylcyclohexanol** onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

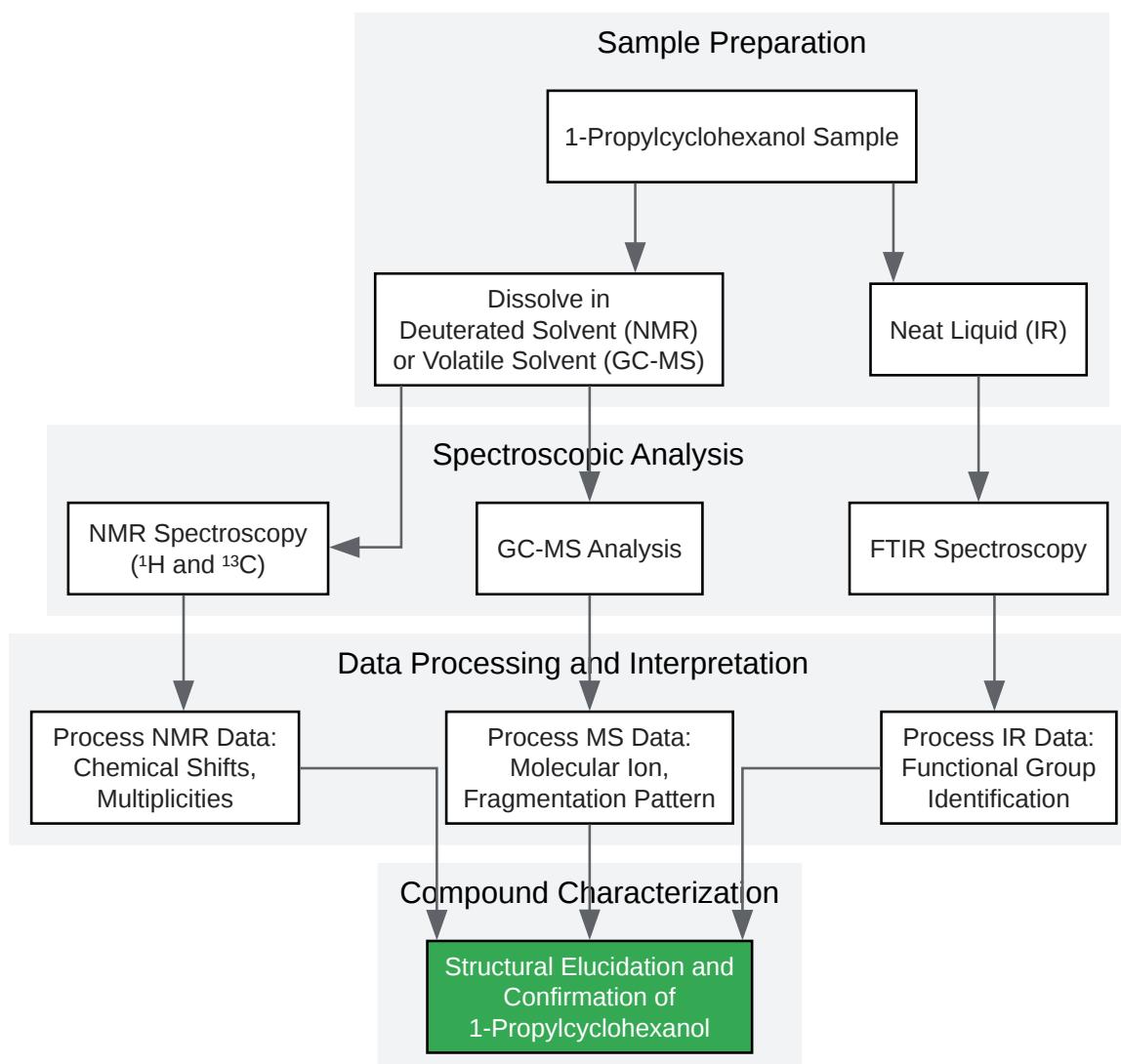
- Sample Preparation: Prepare a dilute solution of **1-Propylcyclohexanol** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm

- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40-400

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of **1-Propylcyclohexanol**.

Spectroscopic Analysis Workflow for 1-Propylcyclohexanol

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Caption: Workflow for the spectroscopic analysis of **1-Propylcyclohexanol**.

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References

- 1. 1-Propylcyclohexanol | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 1-propyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Propylcyclohexanol: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [https://www.benchchem.com/product/b1594168#spectroscopic-data-of-1-propylcyclohexanol-nmr-ir-ms]

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